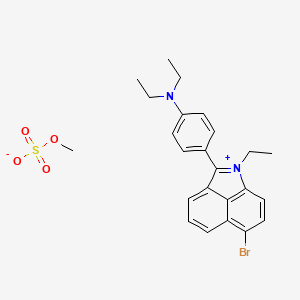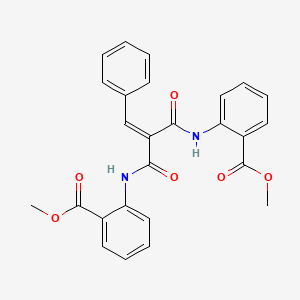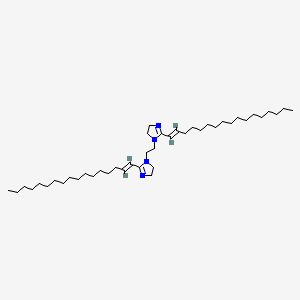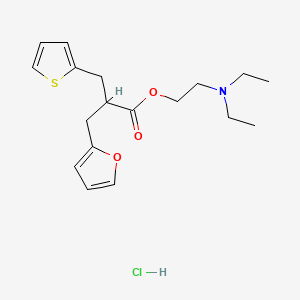
N-(3-(Tris(decyloxy)silyl)propyl)ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 298-398-6, also known as Eastman Cellulose Acetate CA-398-6, is a low viscosity solution grade cellulose acetate. This compound is derived from cellulose, one of the most abundant natural renewable resources. It is supplied in the form of fine, dry, free-flowing powder and is used in various industrial applications due to its unique properties .
准备方法
The preparation of Eastman Cellulose Acetate CA-398-6 involves the acetylation of cellulose. This process typically uses acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of cellulose in the solvent. Industrial production methods involve large-scale reactors where the cellulose is mixed with acetic anhydride and the catalyst, followed by purification steps to obtain the final product .
化学反应分析
Eastman Cellulose Acetate CA-398-6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acid or base, cellulose acetate can hydrolyze to form cellulose and acetic acid.
Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.
Deacetylation: Heating or treating with strong bases can remove acetyl groups, reverting it to cellulose.
Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various alcohols. The major products formed from these reactions are cellulose, acetic acid, and esters .
科学研究应用
Eastman Cellulose Acetate CA-398-6 has a wide range of scientific research applications:
Chemistry: Used as a film-forming agent in coatings and as a binder in various formulations.
Biology: Employed in the preparation of membranes for filtration and as a support matrix for enzyme immobilization.
Medicine: Utilized in the production of drug delivery systems, such as controlled-release tablets and capsules.
作用机制
The mechanism by which Eastman Cellulose Acetate CA-398-6 exerts its effects is primarily through its film-forming and binding properties. The acetyl groups in the compound interact with various substrates, providing a stable and durable matrix. In drug delivery systems, it controls the release rate of active ingredients by forming a barrier that regulates diffusion .
相似化合物的比较
Eastman Cellulose Acetate CA-398-6 can be compared with other cellulose derivatives such as:
Cellulose Nitrate: Known for its use in explosives and lacquers, it has higher flammability compared to cellulose acetate.
Cellulose Propionate: Used in similar applications but offers different solubility and mechanical properties.
Cellulose Butyrate: Provides better moisture resistance and flexibility but is less commonly used due to higher production costs.
The uniqueness of Eastman Cellulose Acetate CA-398-6 lies in its balance of properties, including low viscosity, high film-forming ability, and compatibility with various solvents .
属性
CAS 编号 |
93804-23-0 |
|---|---|
分子式 |
C35H76N2O3Si |
分子量 |
601.1 g/mol |
IUPAC 名称 |
N'-(3-tris-decoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C35H76N2O3Si/c1-4-7-10-13-16-19-22-25-32-38-41(35-28-30-37-31-29-36,39-33-26-23-20-17-14-11-8-5-2)40-34-27-24-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |
InChI 键 |
RFKMZHOLZUSWKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCC)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



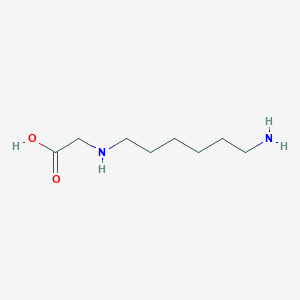
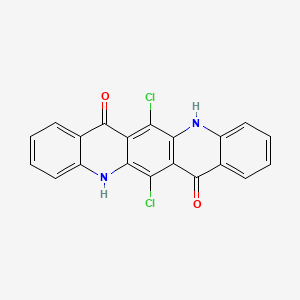
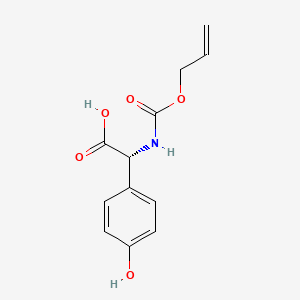

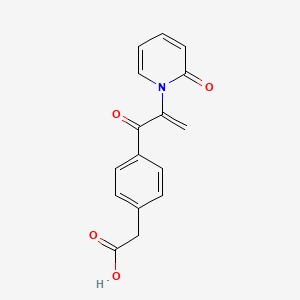
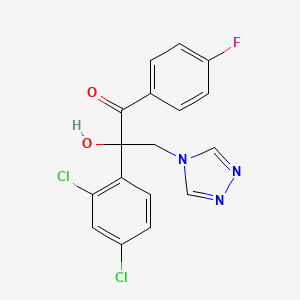
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
